molecular formula C17H26N2O B247992 N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide

N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide

Cat. No. B247992
M. Wt: 274.4 g/mol
InChI Key: SRMWKLXVEJHMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPA belongs to the class of compounds known as amides and is synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide is not fully understood. However, it is believed that N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide exerts its anti-tumor activity by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA, which are essential for cancer cell growth and proliferation. Additionally, N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been shown to induce the production of reactive oxygen species, which can cause oxidative stress and ultimately lead to cancer cell death.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been shown to have anti-inflammatory and anti-oxidant properties. Additionally, N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can result in increased drug efficacy and reduced toxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide in lab experiments is its high potency and selectivity against cancer cells. Additionally, N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been shown to have a low toxicity profile, which makes it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of using N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide. One area of research is the development of more efficient and cost-effective synthesis methods to produce N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide and to identify potential drug targets for cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide as a potential anti-cancer agent.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide involves several steps, including the reaction of 3,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-methyl-2-propen-1-ol and triethylamine to form the corresponding ester. Finally, the ester is reacted with ethylamine to form N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been studied extensively for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.

properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide

InChI

InChI=1S/C17H26N2O/c1-6-19(12-13(2)3)8-7-17(20)18-16-10-14(4)9-15(5)11-16/h9-11H,2,6-8,12H2,1,3-5H3,(H,18,20)

InChI Key

SRMWKLXVEJHMNN-UHFFFAOYSA-N

SMILES

CCN(CCC(=O)NC1=CC(=CC(=C1)C)C)CC(=C)C

Canonical SMILES

CCN(CCC(=O)NC1=CC(=CC(=C1)C)C)CC(=C)C

Origin of Product

United States

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